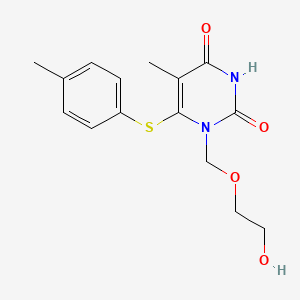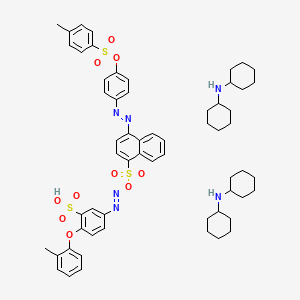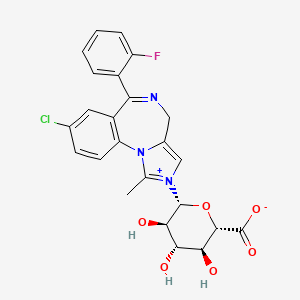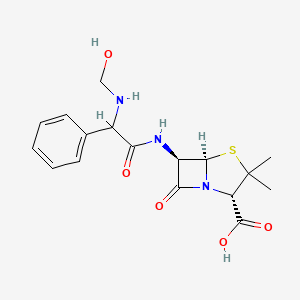
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-((hydroxymethyl)amino)-2-phenylacetamido)-3,3-dimethyl-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BZQ6KN4HCA, also known as N-Methylol-.alpha.-aminobenzylpenicillin, is a compound with a molecular formula of C17H21N3O5S and a molecular weight of 379.431 . This compound is a derivative of penicillin, a well-known antibiotic, and has unique properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylol-.alpha.-aminobenzylpenicillin involves the reaction of penicillin derivatives with formaldehyde and an amine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methylol-.alpha.-aminobenzylpenicillin follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methylol-.alpha.-aminobenzylpenicillin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reactions typically carried out at room temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reactions often conducted under an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines), with reactions usually performed in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-Methylol-.alpha.-aminobenzylpenicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial properties and its interactions with biological molecules.
Medicine: Explored for its potential use as an antibiotic and for its ability to inhibit bacterial growth.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-Methylol-.alpha.-aminobenzylpenicillin involves its interaction with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria. The compound targets the penicillin-binding proteins (PBPs) on the bacterial cell membrane, disrupting the synthesis of the cell wall and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Ampicillin: Another penicillin derivative with broader antibacterial activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
N-Methylol-.alpha.-aminobenzylpenicillin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other penicillin derivatives. Its ability to form stable complexes with certain metal ions and its potential for use in various chemical reactions also distinguish it from other similar compounds.
Properties
CAS No. |
801184-37-2 |
|---|---|
Molecular Formula |
C17H21N3O5S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-(hydroxymethylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-17(2)12(16(24)25)20-14(23)11(15(20)26-17)19-13(22)10(18-8-21)9-6-4-3-5-7-9/h3-7,10-12,15,18,21H,8H2,1-2H3,(H,19,22)(H,24,25)/t10?,11-,12+,15-/m1/s1 |
InChI Key |
PPDSZSLHECQOQQ-UKAJUAJCSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


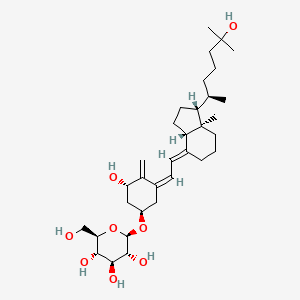

![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
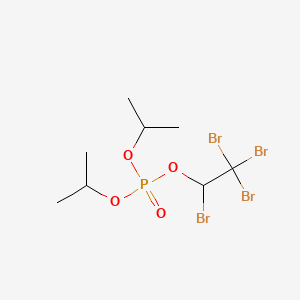
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
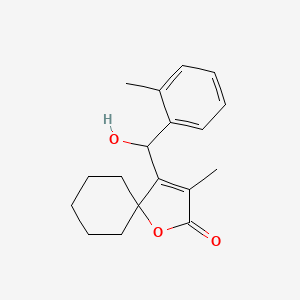
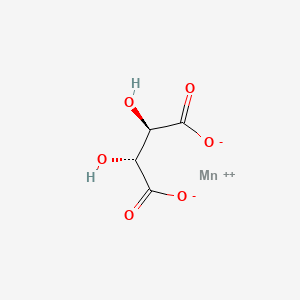
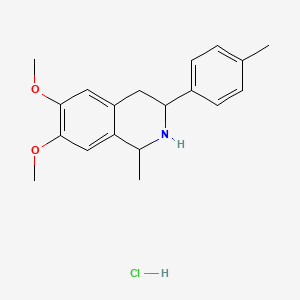
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
